molecular formula C14H16O5 B2704870 (2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid CAS No. 6544-81-6

(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid

Cat. No.: B2704870
CAS No.: 6544-81-6
M. Wt: 264.277
InChI Key: JHVOYMJGCHKJNF-ONEGZZNKSA-N
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Description

(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid is a benzofuran-derived acrylic acid compound characterized by a dihydrobenzofuran core substituted with hydroxyl and hydroxymethylethyl groups. These features suggest applications in pharmaceuticals and agrochemicals, particularly in antioxidant or antimicrobial contexts due to its phenolic and α,β-unsaturated acid moieties .

Properties

IUPAC Name

(E)-3-[6-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,18)12-6-9-5-8(3-4-13(16)17)10(15)7-11(9)19-12/h3-5,7,12,15,18H,6H2,1-2H3,(H,16,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVOYMJGCHKJNF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=CC(=C(C=C2O1)O)C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CC2=CC(=C(C=C2O1)O)/C=C/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid , often referred to as a benzofuran derivative, has garnered attention due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18O4C_{16}H_{18}O_4, characterized by a benzofuran ring system which contributes significantly to its biological properties. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Benzofuran derivatives exhibit their biological effects through various mechanisms:

  • Antioxidant Activity : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Antitumor Properties : Many benzofuran derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from oxidative damage and apoptosis.

Antitumor Activity

Recent studies have revealed significant antitumor activity associated with benzofuran derivatives. For instance, a study demonstrated that certain benzofuran analogs exhibited IC50 values ranging from 11 to 12 μM against human ovarian cancer cell lines (A2780) . The inhibition rates for various cancer types were also notable:

Cancer TypeInhibition Rate (%)
Leukemia K-56256.84
Non-small cell lung cancer NCI-H46080.92
Colon cancer HCT-11672.14
Melanoma MDA-MB-43550.64

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Benzofuran derivatives have been shown to reduce inflammation by inhibiting the production of nitric oxide and prostaglandins in macrophages . This property is crucial for designing therapies for chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of benzofurans include activity against both bacterial and fungal pathogens. Studies indicate that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

  • Case Study on Anticancer Activity :
    • A series of synthesized benzofuran chalcones were evaluated for their anticancer properties against breast (MCF-7) and prostate (PC-3) cancer cell lines. The results showed enhanced activity compared to unsubstituted benzofuran derivatives .
  • Neuroprotection in Alzheimer’s Disease :
    • A specific benzofuran analog demonstrated potential in reducing amyloid-beta aggregation, which is critical in Alzheimer's disease pathology. This suggests that further exploration could lead to therapeutic advancements in neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s dihydrobenzofuran core distinguishes it from non-hydrogenated benzofuran derivatives. In contrast, 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid (C₁₂H₁₁FO₃S, MW 254.27) incorporates sulfur and fluorine, which may enhance lipophilicity and enzyme inhibition properties .

Substituent-Driven Bioactivity Differences

  • Hydroxyl Groups: The target compound’s 6-hydroxy and 2-(1-hydroxy-1-methylethyl) groups increase solubility and antioxidant capacity compared to non-hydroxylated analogs. This aligns with studies on plant-derived benzofurans, where hydroxylation correlates with enhanced radical-scavenging activity .
  • Sulfur and Halogen Substituents : Ethylsulfanyl and fluoro groups in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid may improve metabolic stability and target binding in enzyme inhibition, a feature absent in the target compound .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight Notable Bioactivity/Use
(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid 6-hydroxy, 2-(1-hydroxy-1-methylethyl), acrylic acid C₁₃H₁₆O₅ 252.26 Antioxidant, antimicrobial potential
(2E)-3-(2,3-dihydro-1-benzofuran-5-yl)acrylic acid None C₁₁H₁₀O₃ 190.19 Intermediate in organic synthesis
2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid 3-ethylsulfanyl, 5-fluoro, acetic acid C₁₂H₁₁FO₃S 254.27 Enzyme inhibition, metabolic stability
5-hydroxy-1-benzofuran-6-yl oxy-trihydroxyoxane-2-carboxylic acid Oxane-carboxylic acid, trihydroxy Not specified Not specified Hypothesized use in glycobiology

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